molecular formula C14H10Cl2O B1359001 2,3'-Dichloro-4'-methylbenzophenone CAS No. 861307-17-7

2,3'-Dichloro-4'-methylbenzophenone

Cat. No. B1359001
CAS RN: 861307-17-7
M. Wt: 265.1 g/mol
InChI Key: RWYQEMSOEFOJMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3’-Dichloro-4’-methylbenzophenone is a chemical compound with the molecular formula C14H10Cl2O and a molecular weight of 265.14 . It is also known by its IUPAC name, (3-chloro-4-methylphenyl)(2-chlorophenyl)methanone .


Molecular Structure Analysis

The molecular structure of 2,3’-Dichloro-4’-methylbenzophenone consists of two phenyl rings connected by a carbonyl group. One of the phenyl rings has a chlorine atom and a methyl group attached to it, while the other phenyl ring has a chlorine atom attached to it .

Scientific Research Applications

Enthalpy of Formation

  • Research Context: The study of molar enthalpies of formation of various methylbenzophenones, including 2-methylbenzophenone, provides insights into their thermochemical properties.
  • Key Findings: Standard molar enthalpies of formation were derived for 2-, 3-, and 4-methylbenzophenone using combustion calorimetry and sublimation techniques. These values are crucial for understanding the thermochemical behavior of these compounds (Silva et al., 2006).

Environmental Detection and Analysis

  • Research Context: Detection of various benzophenones, including 4-methylbenzophenone, in environmental samples is important due to their widespread use.
  • Key Findings: A method for determining benzophenone and 4-methylbenzophenone in breakfast cereals was developed, showcasing the prevalence of these compounds in everyday products (Van Hoeck et al., 2010).

Stereochemical Applications in Electrochemistry

  • Research Context: The use of chiral pyrrole monomers in the electrochemical reduction of 4-methylbenzophenone highlights stereochemical aspects in electrochemistry.
  • Key Findings: 4-Methylbenzophenone was reduced electrochemically with up to 17% optical purity of the resulting alcohols, indicating potential applications in stereoselective synthesis (Schwientek et al., 1999).

Photochemical Stability and Reactivity

  • Research Context: Understanding the photochemical behavior of benzophenones, including 4-methylbenzophenone, is crucial for applications in materials science and photophysics.
  • Key Findings: Studies show that 4-methylbenzophenone exhibits varying levels of photostability and reactivity under UV irradiation, which is essential for its applications in photochemistry and materials science (Ito et al., 1987).

Photophysical and Photochemical Reactions

  • Research Context: Investigating the photophysical and photochemical reactions of methylbenzophenones, including 4-methylbenzophenone, in different solvents.
  • Key Findings: These studies reveal how 4-methylbenzophenone behaves in various solvents, contributing to a better understanding of its photochemical properties (Ma et al., 2013).

properties

IUPAC Name

(3-chloro-4-methylphenyl)-(2-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O/c1-9-6-7-10(8-13(9)16)14(17)11-4-2-3-5-12(11)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYQEMSOEFOJMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641753
Record name (3-Chloro-4-methylphenyl)(2-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3'-Dichloro-4'-methylbenzophenone

CAS RN

861307-17-7
Record name (3-Chloro-4-methylphenyl)(2-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3'-Dichloro-4'-methylbenzophenone
Reactant of Route 2
Reactant of Route 2
2,3'-Dichloro-4'-methylbenzophenone
Reactant of Route 3
Reactant of Route 3
2,3'-Dichloro-4'-methylbenzophenone
Reactant of Route 4
Reactant of Route 4
2,3'-Dichloro-4'-methylbenzophenone
Reactant of Route 5
Reactant of Route 5
2,3'-Dichloro-4'-methylbenzophenone
Reactant of Route 6
Reactant of Route 6
2,3'-Dichloro-4'-methylbenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.